5-(1-adamantyl)-N-ethyl-2-furamide
Description
5-(1-Adamantyl)-N-ethyl-2-furamide is a synthetic compound featuring a furan ring substituted at the 5-position with a bulky 1-adamantyl group and at the 2-position with an ethylamide moiety. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity, which improves membrane permeability and bioavailability . This structural motif is prevalent in medicinal chemistry due to its ability to modulate therapeutic indices by influencing pharmacokinetic properties and target interactions.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-ethylfuran-2-carboxamide |
InChI |
InChI=1S/C17H23NO2/c1-2-18-16(19)14-3-4-15(20-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3,(H,18,19) |
InChI Key |
WDZKNJVRGYFBSK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Antimicrobial Activity of Selected Adamantyl-Triazoles
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| 7d | 2–4 | S. aureus, C. albicans |
| 8c | 4–8 | E. coli, Bacillus subtilis |
| 6q | 8–16 | Pseudomonas aeruginosa |
1,3,4-Oxadiazole and Thiadiazole Derivatives
Adamantyl-linked 1,3,4-oxadiazoles (e.g., 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles ) demonstrate dual antimicrobial and anti-HIV-1 activity, with IC₅₀ values of 1.5–3.5 µM against HIV-1 reverse transcriptase . The sulfur atom in thiadiazole derivatives (e.g., 5-(1-adamantyl)-1,3,4-thiadiazoles ) enhances binding to viral proteases through hydrophobic interactions . Comparatively, the ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may reduce metabolic instability, a common issue with thiol-containing analogs.
N-Mannich Bases and Piperazine Derivatives
N-Mannich bases derived from adamantyl-triazoles (e.g., 6b–f, 10b–d) exhibit enhanced antibacterial potency due to piperazine substituents, which improve solubility and cellular uptake . For example, 6b showed a MIC of 1 µg/mL against S. aureus, outperforming non-Mannich analogs .
4-Thiazolidinone Derivatives
Novel 4-thiazolidinones with adamantyl groups (e.g., 4-thiazolidinone-2-ylidenes) inhibit fungal lanosterol demethylase, showing MICs of 4–16 µg/mL against C. albicans . The thiazolidinone core’s planar structure allows for π-stacking with enzyme active sites, a mechanism less feasible with the non-planar furan ring in 5-(1-adamantyl)-N-ethyl-2-furamide.
Table 2. Structural and Activity Comparisons
| Compound Class | Key Structural Features | Advantages | Limitations |
|---|---|---|---|
| Adamantyl-Triazoles | N-rich core, adamantyl group | Broad-spectrum antimicrobial activity | Moderate solubility in polar solvents |
| Adamantyl-Oxadiazoles | Sulfur-containing heterocycle | Anti-HIV-1 activity | Metabolic instability of thiol groups |
| 5-(1-Adamantyl)-N-ethyl-2-furamide | Furan ring, ethylamide | Potential for improved metabolic stability | Limited data on target specificity |
Pharmacokinetic Considerations
Adamantyl derivatives generally exhibit high logP values (e.g., logP = 4.2–5.8 for triazoles ), correlating with increased tissue penetration but reduced aqueous solubility. The ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may lower logP compared to purely hydrocarbon-substituted analogs, balancing bioavailability and solubility. In contrast, Mannich bases with piperazine groups (logP ~3.5) achieve better aqueous compatibility while retaining antimicrobial efficacy .
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